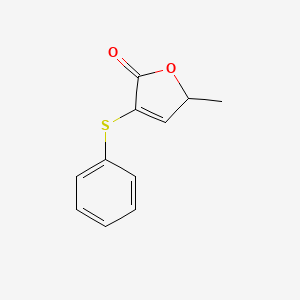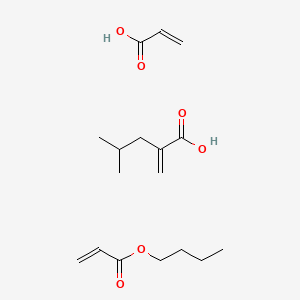
Butyl prop-2-enoate;4-methyl-2-methylidenepentanoic acid;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, is a synthetic polymer widely used in various industrial applications. This compound is known for its excellent adhesive properties, flexibility, and resistance to environmental factors, making it a valuable material in coatings, adhesives, and sealants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, typically involves free radical polymerization. The monomers, 2-propenoic acid, butyl 2-propenoate, and 2-methylpropyl 2-propenoate, are polymerized in the presence of a free radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a suitable solvent like toluene or ethyl acetate under controlled temperature conditions, usually between 60-80°C .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are fed into the reactor along with the initiator and solvent. The reaction mixture is maintained at the desired temperature and stirred continuously to ensure uniform polymerization. After the reaction is complete, the polymer is precipitated, washed, and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid groups on the polymer chain.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce any carbonyl groups present in the polymer.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Oxidation: Carboxylic acid-functionalized polymers.
Reduction: Alcohol-functionalized polymers.
Substitution: Carboxylic acids from ester hydrolysis.
Aplicaciones Científicas De Investigación
2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, has a wide range of applications in scientific research:
Chemistry: Used as a base material for developing new adhesives and coatings with enhanced properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and wound dressings due to its biocompatibility and adhesive properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, primarily involves its ability to form strong adhesive bonds with various substrates. The polymer chains interact with the surface molecules of the substrate through van der Waals forces, hydrogen bonding, and covalent bonding, depending on the functional groups present on the polymer and the substrate. This interaction results in a strong and durable adhesive bond .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate
- 2-Propenoic acid, polymer with butyl 2-propenoate and ethenylbenzene
- 2-Propenoic acid, polymer with butyl 2-propenoate and 2-ethylhexyl 2-propenoate
Uniqueness
2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, stands out due to its unique combination of flexibility, adhesive strength, and resistance to environmental factors. This makes it particularly suitable for applications requiring durable and long-lasting adhesive properties .
Propiedades
Número CAS |
58090-96-3 |
|---|---|
Fórmula molecular |
C17H28O6 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
butyl prop-2-enoate;4-methyl-2-methylidenepentanoic acid;prop-2-enoic acid |
InChI |
InChI=1S/2C7H12O2.C3H4O2/c1-5(2)4-6(3)7(8)9;1-3-5-6-9-7(8)4-2;1-2-3(4)5/h5H,3-4H2,1-2H3,(H,8,9);4H,2-3,5-6H2,1H3;2H,1H2,(H,4,5) |
Clave InChI |
IKSTWTVCOYQMTG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=C.CC(C)CC(=C)C(=O)O.C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


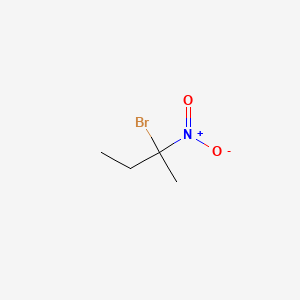
![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
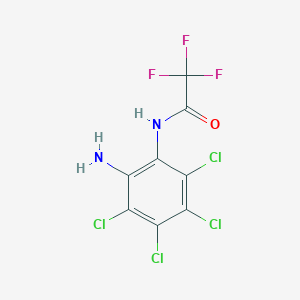
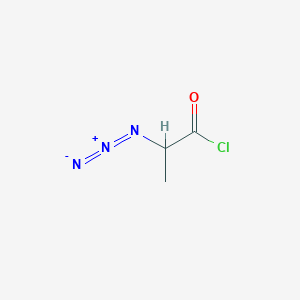
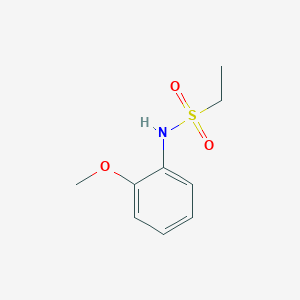

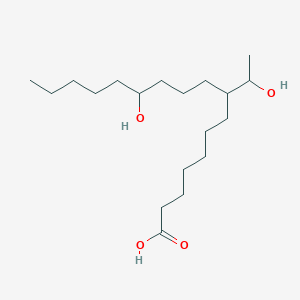
![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)
![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)
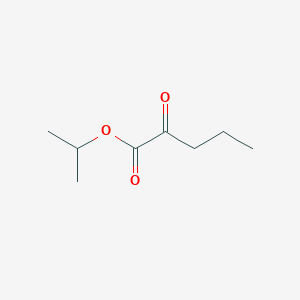

![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)

